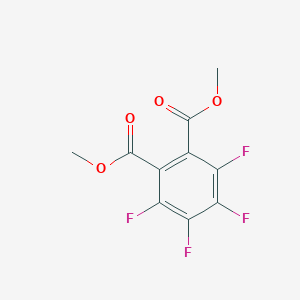
Dimethyl 3,4,5,6-tetrafluorophthalate
Cat. No. B089856
Key on ui cas rn:
1024-59-5
M. Wt: 266.15 g/mol
InChI Key: YKDASBAWJFXNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04782180
Procedure details


Sulfuric acid (99%, 45 ml) was added cautiously to water (45 ml) and the resulting solution mixed with glacial acetic acid (450 ml). To this solution was added dimethyl 3,4,5,6-tetrafluorophthalate (90.0 g) and the resulting mixture heated at reflux for six hours. The solution was concentrated under reduced pressure to remove acetic acid and water. Fresh acetic acid (450 ml) and water (75 ml) were added to the residue and refluxing continued overnight (16 hours). The solution was concentrated again under reduced pressure to a semisolid. Hydrochloric acid (37%, 150 ml) was added and the mixture warmed until all the solids dissolved. The solution was concentrated under reduced pressure to 125 ml. Cooling gave crystals which were collected and washed with 37% hydrochloric acid. Recrystallization from 130 ml 24% hydrochloric acid followed by drying under vacuum at room temperature gave tetrafluorophthalic acid (59 g, 73%); mp 159°-161° C.




Yield
73%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.O.[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([O:13]C)=[O:12])[C:9]=1[C:21]([O:23]C)=[O:22]>C(O)(=O)C>[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:21]([OH:23])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(C(=O)OC)=C(C(=C1F)F)F)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for six hours
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetic acid and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fresh acetic acid (450 ml) and water (75 ml) were added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing continued overnight (16 hours)
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated again under reduced pressure to a semisolid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrochloric acid (37%, 150 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture warmed until all the solids
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure to 125 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave crystals which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 37% hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 130 ml 24% hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying under vacuum at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
